

# Application of Quantitative NMR (qNMR) for the Certification of Calcipotriol Impurity C

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Compound of Interest		
Compound Name:	Calcipotriol Impurity C	
Cat. No.:	B8068832	Get Quote

Application Note & Protocol

## Introduction

Calcipotriol is a synthetic vitamin D3 analog used in the topical treatment of psoriasis.[1][2] Like all active pharmaceutical ingredients (APIs), its purity is critical to ensure safety and efficacy. During the synthesis of Calcipotriol, several process-related impurities and degradation products can arise.[1] **Calcipotriol Impurity C**, chemically known as (5E,7E,22E,24S)-24-Cyclopropyl-9,10-secochola-5,7,10(19),22-tetraene-1α,3β,24-triol, is a known impurity that requires careful monitoring and control.[2][3][4][5][6]

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful primary analytical method for the certification of reference materials and the quantification of impurities in pharmaceuticals.[7][8][9][10][11] Unlike chromatographic techniques, qNMR is a direct method where the signal intensity is directly proportional to the number of nuclei, allowing for accurate quantification without the need for a specific reference standard of the analyte.[7][8] This application note describes a detailed protocol for the certification of **Calcipotriol Impurity C** using <sup>1</sup>H-qNMR.

# Principle of qNMR for Certification

The fundamental principle of qNMR lies in the direct proportionality between the integrated area of a specific NMR signal and the molar amount of the substance in the sample.[8][10] By using a certified internal standard with a known purity, the purity of the analyte can be



determined with high accuracy and precision. The purity of the analyte (P\_analyte) is calculated using the following equation:

Purity (% w/w) = (I\_analyte / I\_std) \* (N\_std / N\_analyte) \* (MW\_analyte / MW\_std) \* (m\_std / m\_analyte) \* P\_std

#### Where:

- I = Integral area of the signal
- N = Number of protons giving rise to the signal
- MW = Molecular weight
- m = mass
- P = Purity of the standard

# Materials and Methods Materials and Reagents

- Calcipotriol Impurity C (CAS: 113082-99-8)[2][3][4][5][6]
- Maleic acid (Certified Reference Material) as internal standard
- Deuterated Dimethyl Sulfoxide (DMSO-d6, 99.9% D)
- · High-precision analytical balance
- Class A volumetric flasks
- NMR tubes (5 mm)

## Instrumentation

• High-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a proton probe.

## **Experimental Protocol**







A detailed protocol for the qNMR analysis is provided below. This protocol is based on established qNMR methodologies for pharmaceutical analysis.[12]

#### 3.3.1. Sample Preparation

- Accurately weigh approximately 10 mg of Calcipotriol Impurity C into a clean, dry vial.
- Accurately weigh approximately 5 mg of maleic acid (internal standard) into the same vial.
- Dissolve the mixture in approximately 0.7 mL of DMSO-d6.
- Ensure complete dissolution by gentle vortexing or sonication.
- Transfer the solution to a 5 mm NMR tube.

#### 3.3.2. <sup>1</sup>H-NMR Data Acquisition

The following parameters are recommended for data acquisition:



Parameter	Recommended Value	Rationale
Pulse Program	zg30	A simple 30° pulse sequence is used to ensure a shorter relaxation delay can be used while maintaining quantitative accuracy.
Relaxation Delay (d1)	30 s	A long relaxation delay is crucial to ensure complete T1 relaxation of all relevant protons, which is essential for accurate integration.
Number of Scans	16	Sufficient to obtain a good signal-to-noise ratio for accurate integration.
Acquisition Time (aq)	4 s	Provides sufficient digital resolution.
Spectral Width (sw)	20 ppm	Covers the entire proton chemical shift range.
Temperature	298 K	Maintained at a constant temperature to avoid shifts in resonance frequencies.

#### 3.3.3. Data Processing and Analysis

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Perform phase correction and baseline correction on the resulting spectrum.
- Integrate the selected signals for both **Calcipotriol Impurity C** and the internal standard (maleic acid).
  - Calcipotriol Impurity C: Select a well-resolved signal that is characteristic of the impurity and does not overlap with other signals. For instance, one of the olefinic protons or the



cyclopropyl protons could be suitable candidates.

- Maleic Acid: Integrate the singlet corresponding to the two olefinic protons.
- Calculate the purity of Calcipotriol Impurity C using the equation provided in Section 2.

## **Data Presentation**

The quantitative data obtained from the qNMR analysis can be summarized as follows:

Parameter	Calcipotriol Impurity C (Analyte)	Maleic Acid (Internal Standard)
Mass (mg)	10.15	5.08
Molecular Weight ( g/mol )	412.60[3][13]	116.07
Selected Signal (δ, ppm)	e.g., 6.2 (d, 1H)	6.28 (s, 2H)
Number of Protons (N)	1	2
Integral Area (I)	1.00	1.25
Purity of Standard (%)	-	99.95
Calculated Purity (% w/w)	95.5	-

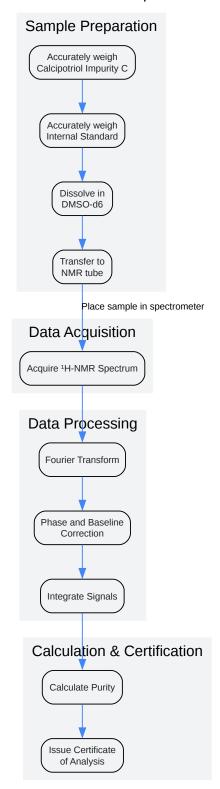
Note: The data presented in this table is hypothetical and for illustrative purposes only.

## **Workflow and Logical Relationships**

The experimental workflow and the logical relationship for the purity calculation are illustrated in the diagrams below.



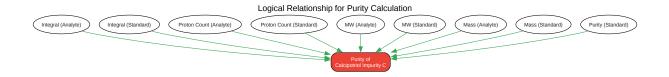
#### Experimental Workflow for qNMR Certification



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Caption: Workflow for the certification of Calcipotriol Impurity C by qNMR.





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